Desmethyl Hydroxy Cerivastatin Sodium Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

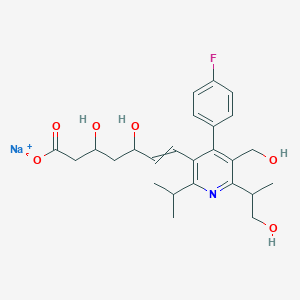

Desmethyl hydroxy cerivastatin sodium salt, also known as rosuvastatin sodium, is a drug used to lower cholesterol levels in patients with high cholesterol. It is a member of the statin drug class, which are drugs that inhibit the enzyme HMG-CoA reductase, which is responsible for the production of cholesterol in the liver. Rosuvastatin sodium is one of the most potent statin drugs and has been shown to reduce low-density lipoprotein (LDL) cholesterol levels by up to 50%. Additionally, it has been shown to increase levels of high-density lipoprotein (HDL) cholesterol, which helps reduce the risk of cardiovascular disease.

Scientific Research Applications

Cerivastatin and Cardiovascular Health

- Cerivastatin has shown effectiveness in preventing the development of cardiac hypertrophy and heart failure in animal models. This effect is attributed to the attenuation of cardiac hypertrophy, fibrosis, and reduction in proinflammatory cytokine expression (Hasegawa et al., 2003).

Impact on Cancer Cell Lines

- Cerivastatin has been found to inhibit signaling pathways involved in the invasiveness and metastatic properties of highly invasive breast cancer cell lines. It was observed to induce cell cycle arrest, reduce cell proliferation, and invasion through mechanisms involving RhoA delocalization and NFkappaB inactivation (Denoyelle et al., 2001).

- Similarly, cerivastatin demonstrated cytotoxic effects on colorectal cancer cell lines, enhancing the cytotoxicity of 5‐fluorouracil, suggesting its potential utility in cancer therapy (Wang et al., 2002).

Effects on Endothelial and Immune Functions

- Studies have shown that cerivastatin can inhibit endothelial cell proliferation induced by angiogenic factors in vitro and angiogenesis in vivo. This effect may contribute to therapeutic benefits in the progression and acute manifestations of atherosclerosis (Vincent et al., 2002).

- Cerivastatin has also been observed to reduce Th1 development and promote Th2 development, indicating its potential role in modulating immune responses (Hakamada‐Taguchi et al., 2003).

Mechanism of Action

Target of Action

The primary target of Desmethyl Hydroxy Cerivastatin Sodium Salt is the hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme is responsible for converting HMG-CoA to mevalonate, a precursor of sterols such as cholesterol .

Mode of Action

This compound competitively inhibits HMG-CoA reductase . By inhibiting this enzyme, the compound prevents the conversion of HMG-CoA to mevalonate, thereby reducing the production of cholesterol in hepatic cells . This results in an upregulation of LDL-receptors and an increase in hepatic uptake of LDL-cholesterol from the circulation .

Biochemical Pathways

The inhibition of HMG-CoA reductase disrupts the mevalonate pathway, which is responsible for the synthesis of cholesterol . This leads to a decrease in cholesterol levels in hepatic cells, which in turn triggers an increase in the number of LDL receptors on the cell surface . As a result, more LDL cholesterol is removed from the bloodstream, leading to a decrease in circulating LDL cholesterol levels .

Pharmacokinetics

This compound is readily and completely absorbed from the gastrointestinal tract, with plasma concentrations reaching a peak 2 to 3 hours post-administration . The compound exhibits linear pharmacokinetics, with maximum plasma concentration (Cmax) and area under the concentration-time curve (AUC) proportional to the dose over the range of 0.05 to 0.8mg . The mean absolute oral bioavailability of the compound is 60% due to presystemic first-pass effects . The compound is highly bound to plasma proteins (>99%) . It is exclusively cleared via metabolism, with no unchanged drug excreted . Approximately 70% of the administered dose is excreted as metabolites in the faeces, and 30% in the urine .

Result of Action

The result of the action of this compound is a decrease in cholesterol levels in hepatic cells and an increase in the hepatic uptake of LDL-cholesterol from the circulation . This leads to a decrease in circulating LDL cholesterol levels, which can reduce the risk of cardiovascular events .

Action Environment

The action of this compound can be influenced by various environmental factors. Age, gender, ethnicity, and concurrent disease also have no clinically significant effects .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Desmethyl Hydroxy Cerivastatin Sodium Salt, like Cerivastatin, is a competitive inhibitor of HMG-CoA reductase . This interaction with the enzyme is crucial in its role in biochemical reactions. By inhibiting HMG-CoA reductase, this compound prevents the conversion of HMG-CoA to mevalonate, a key step in the biosynthesis of cholesterol .

Cellular Effects

The primary cellular effect of this compound is the reduction of cholesterol synthesis. This leads to a decrease in the level of cholesterol in hepatic cells, which in turn leads to an upregulation of LDL-receptors and an increase in hepatic uptake of LDL-cholesterol from the circulation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the active site of the HMG-CoA reductase enzyme, thereby inhibiting its function . This prevents the conversion of HMG-CoA to mevalonate, a precursor of sterols such as cholesterol .

Metabolic Pathways

This compound is involved in the cholesterol biosynthesis pathway. It interacts with the enzyme HMG-CoA reductase, which is a key enzyme in this pathway .

properties

IUPAC Name |

sodium;7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-(1-hydroxypropan-2-yl)-2-propan-2-ylpyridin-3-yl]-3,5-dihydroxyhept-6-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32FNO6.Na/c1-14(2)24-20(9-8-18(30)10-19(31)11-22(32)33)23(16-4-6-17(26)7-5-16)21(13-29)25(27-24)15(3)12-28;/h4-9,14-15,18-19,28-31H,10-13H2,1-3H3,(H,32,33);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFMSULPGROFJPL-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(C(=N1)C(C)CO)CO)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)[O-])O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31FNNaO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S,7R,8S,9S,16S)-4,8-bis[[tert-butyl(dimethyl)silyl]oxy]-5,5,7,9,13-pentamethyl-16-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]cyclohexadec-13-ene-1,2,6-trione](/img/structure/B1140032.png)

![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3](/img/structure/B1140038.png)

![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid, Methyl Ester](/img/structure/B1140039.png)

![(3R,4S,5S,6S)-1-Aza-5-carboxyl-4-hydroxy-6-isopropyl-3-methyl-7-oxabicyclo[3.3.0]octan-2-one](/img/structure/B1140041.png)

![N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide](/img/structure/B1140051.png)

![1,3-Benzenedisulfonic acid, 4-[[2-(4-iodophenyl)diazenyl][2-(4-nitrophenyl)hydrazinylidene]methyl]-, sodium salt (1:1)](/img/structure/B1140052.png)

![[(Z)-1-(2-hydroxyphenyl)ethylideneamino] acetate](/img/structure/B1140055.png)